Hilafilcon B

Description

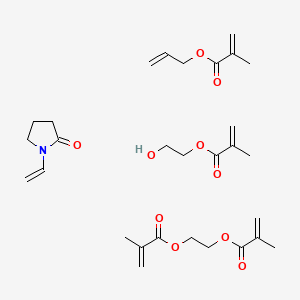

Structure

2D Structure

Properties

Molecular Formula |

C29H43NO10 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

1-ethenylpyrrolidin-2-one;2-hydroxyethyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H14O4.C7H10O2.C6H9NO.C6H10O3/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-9-7(8)6(2)3;1-2-7-5-3-4-6(7)8;1-5(2)6(8)9-4-3-7/h1,3,5-6H2,2,4H3;4H,1-2,5H2,3H3;2H,1,3-5H2;7H,1,3-4H2,2H3 |

InChI Key |

MMWFQFGXFPTUIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCO.CC(=C)C(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCC=C.C=CN1CCCC1=O |

Origin of Product |

United States |

Polymer Chemistry and Synthesis of Hilafilcon B

The properties of Hilafilcon B as a contact lens material are a direct result of its specific chemical composition and the way its constituent monomers are polymerized and cross-linked.

Monomeric Constituents and Polymerization Pathways

This compound is a copolymer, meaning it is formed from the polymerization of two or more different monomer species. bauschcontactlenses.comrsc.org The primary building blocks of this compound are 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP). bauschcontactlenses.comrsc.orgnih.gov

Fundamental Role of 2-Hydroxyethyl Methacrylate (HEMA) and N-Vinyl Pyrrolidone (NVP) in Polymer Structure

HEMA is a foundational monomer in the world of hydrogel contact lenses due to its hydrophilic ("water-loving") nature and its ability to form a transparent, flexible gel when polymerized. rsc.orgfupress.netnih.gov The hydroxyl (-OH) group in the HEMA molecule is key to its hydrophilicity, allowing the resulting polymer to absorb and retain a significant amount of water. rsc.orgnih.gov This high water content, approximately 59% by weight for this compound, is crucial for the comfort and oxygen permeability of the contact lens. bauschcontactlenses.comta-to.com

Crosslinking Agents and Their Influence on Polymeric Network Formation

To transform the linear polymer chains into a stable, three-dimensional network that can maintain its shape, crosslinking agents are introduced during polymerization. rsc.org For this compound, these include Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) and Allyl Methacrylate (AMA). rsc.orgama-assn.org

EGDMA is a dimethacrylate ester that contains two methacrylate groups, allowing it to form covalent bonds between two separate polymer chains. acs.orgnih.gov This creates a robust network structure that provides the hydrogel with the necessary mechanical strength and stability to be handled and worn on the eye. acs.orgnih.gov The concentration of the crosslinking agent is a critical parameter; a higher concentration leads to a denser network, which can inhibit the swelling capacity of the hydrogel. rsc.org

Allyl methacrylate (AMA) also serves as a crosslinking agent. ama-assn.orgatamanchemicals.comatamanchemicals.com With its dual allylic and methacrylic functionalities, AMA can participate in the polymerization process to create effective cross-links, contributing to the material's chemical resistance, impact strength, and hardness. atamanchemicals.comatamanchemicals.com

Kinetic and Mechanistic Aspects of Polymerization

The synthesis of this compound is achieved through free-radical polymerization. This process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The process begins with the introduction of an initiator, a molecule that can be decomposed by heat or light to produce free radicals. These highly reactive species then attack the double bonds of the monomer molecules (HEMA, NVP, EGDMA, and AMA), initiating the polymerization process.

Propagation: The newly formed monomer radical then attacks another monomer molecule, adding it to the growing polymer chain. This chain reaction continues, rapidly increasing the length of the polymer chains.

Termination: The growth of a polymer chain is eventually halted through various termination reactions. This can occur when two growing chains combine, or through a process called disproportionation.

Branching can also occur during polymerization, where a growing polymer chain adds to the side of an existing chain, leading to a more complex network structure. The kinetics of these reactions, including the rates of initiation, propagation, and termination, are carefully controlled to achieve the desired molecular weight and network density of the final this compound material.

Manufacturing Methodologies and Material Formation Processes

Once the this compound polymer has been synthesized, it must be formed into the precise shape of a contact lens. The primary methods for this are bulk polymerization followed by lathing, and spin casting. aqualens.in

Bulk Polymerization and Lathed Lens Fabrication

In this method, the monomer mixture is polymerized in bulk to create a solid, anhydrous cylindrical rod or "button" of the this compound material. acs.orgbuffalo.edu This xerogel button is then placed on a computer-controlled lathe. entokey.comallaboutvision.com A diamond cutting tool meticulously shapes the front and back surfaces of the lens to the exact specifications required for vision correction. entokey.comlumenoptometric.com After the lens is cut, it is polished to ensure a smooth surface and then hydrated in a saline solution, where it absorbs water and becomes the soft, flexible lens that is ready for wear. entokey.comlumenoptometric.com This process allows for a high degree of precision and customization. allaboutvision.com

Spin Casting Techniques for Controlled Polymer Formation

Spin casting is another widely used technique for manufacturing soft contact lenses. lumenoptometric.comoup.com In this process, a liquid mixture of the this compound monomers and crosslinkers is injected into a spinning mold. opticianonline.netslideshare.net The centrifugal force distributes the liquid polymer evenly across the surface of the mold, which has the desired curvature for the front surface of the lens. opticianonline.net The back surface curvature is determined by the speed of rotation and the volume of liquid injected. opticianonline.net While the mold is spinning, the polymerization is initiated, typically using UV light or heat, to solidify the material into the final lens shape. opticianonline.net The lens is then hydrated and polished. lumenoptometric.com

Influence of Manufacturing Parameters on Resultant Polymeric Architectures

The synthesis of this compound hydrogels is typically achieved through free-radical polymerization in a cast molding process. fda.govresearchgate.netresearchgate.net The resulting polymeric architecture is not a fixed entity but is rather a tunable network whose properties can be precisely controlled by adjusting various manufacturing parameters. The key parameters include the monomer and comonomer concentrations, the type and amount of crosslinking agent, the initiator concentration, the use of diluents (porogens), and the conditions under which polymerization and subsequent sterilization occur.

Monomer and Comonomer Ratio: The foundational properties of the this compound copolymer are established by the relative proportions of its primary monomers, HEMA and NVP. rsc.orgmorressier.com HEMA provides the fundamental hydrophilic hydrogel structure, while the incorporation of the more hydrophilic NVP comonomer is a key strategy to increase the water content and wettability of the final polymer. researchgate.netentokey.com The ratio of HEMA to NVP directly influences the equilibrium water content (EWC), a critical parameter for contact lenses. Studies on HEMA-co-NVP hydrogels show that increasing the NVP content leads to a higher water uptake capacity. researchgate.netjcchems.com This is attributed to the highly hydrophilic nature of the pyrrolidone ring in the NVP monomer. entokey.com

Crosslinker Concentration: The crosslinking agent is a crucial component that transforms the linear copolymer chains into a three-dimensional network, providing structural integrity and stability. For HEMA-based hydrogels like this compound, dimethacrylate compounds such as ethylene glycol dimethacrylate (EGDMA) are commonly used. rsc.orgnih.gov The concentration of the crosslinker is a dominant factor in determining the network's architecture and, consequently, its physical and mechanical properties. consensus.appmdpi.com

An increase in crosslinker concentration leads to a higher degree of crosslinking, which creates a denser polymer network. mdpi.comnih.gov This increased density restricts the mobility of the polymer chains and reduces the space available within the network to accommodate water molecules. nih.gov The direct consequences of a higher crosslinker concentration are a decrease in the equilibrium water content (EWC), a smaller average network mesh size (ζ), and a lower average molecular weight between crosslinks (Mc). mdpi.com Conversely, a denser network enhances the mechanical stability of the hydrogel, resulting in a higher Young's modulus. ntu.edu.sg

| Parameter | Effect of Increasing Crosslinker Concentration | Rationale | Citations |

| Crosslink Density | Increases | More crosslinking agent creates a greater number of network junctions. | mdpi.comnih.gov |

| Equilibrium Water Content (EWC) | Decreases | The denser network has less free volume to accommodate water molecules. | mdpi.comnih.govntu.edu.sg |

| Network Mesh Size (ζ) | Decreases | The distance between polymer chains is reduced due to more frequent crosslinks. | mdpi.com |

| Mechanical Strength (Young's Modulus) | Increases | The more rigid and dense network structure provides greater resistance to deformation. | ntu.edu.sg |

This table presents generalized findings from hydrogel research applicable to HEMA-based systems.

Initiator Concentration: The polymerization process is initiated by compounds that generate free radicals, such as ammonium (B1175870) persulfate (APS) for thermal polymerization or specific photoinitiators for UV-cured processes. semnan.ac.irpreprints.org The concentration of the initiator can influence the kinetics of the polymerization reaction and the resulting polymer's molecular weight and microstructure. mdpi.com Studies on HEMA polymerization have shown that varying the initiator concentration can affect the reaction rate and the final conversion of monomer to polymer. mdpi.comiastate.edu A higher initiator concentration can lead to a faster reaction rate but may also result in shorter polymer chains, potentially altering the mechanical properties of the network. iastate.edu

Diluent (Porogen) Concentration during Polymerization: The synthesis of hydrogels is often performed in the presence of a diluent, typically water or another solvent like polyethylene (B3416737) glycol (PEG). semnan.ac.irgoogle.com This component, which is later removed, acts as a porogen, creating a porous microstructure within the polymer network. semnan.ac.irnih.gov The volume and type of diluent used during polymerization have a significant impact on the final porosity, which in turn strongly influences the hydrogel's swelling capacity and water absorption kinetics. semnan.ac.irnih.gov Research has demonstrated that incorporating 40% v/v of water during the polymerization of HEMA-based hydrogels can significantly increase the porosity, leading to a higher drug loading capacity in therapeutic lens applications. nih.gov A higher initial water content in the monomer mixture can lead to heterogeneous hydrogels with larger pores and a greater capacity for water absorption compared to those polymerized with less or no diluent. iastate.edu

| Parameter | Effect of Increasing Diluent (Porogen) Concentration | Rationale | Citations |

| Porosity | Increases | The diluent creates voids within the polymer network as it polymerizes around it. | semnan.ac.irnih.gov |

| Water Absorption / Swelling Capacity | Increases | The interconnected porous structure allows for greater and faster ingress of water. | semnan.ac.irgoogle.com |

| Mechanical Strength | May Decrease | Higher porosity can sometimes lead to a less robust mechanical structure. | researchgate.net |

This table presents generalized findings from hydrogel research applicable to HEMA-based systems.

Curing and Sterilization Conditions: The method of polymerization (e.g., thermal vs. photopolymerization) and post-manufacturing processes like sterilization can also affect the final properties of the this compound polymer. nih.govgoogle.com The temperature profile during thermal curing affects the polymerization kinetics. mdpi.com Following polymerization, contact lenses must be sterilized. Common methods include autoclaving (steam heat), which can potentially cause minor changes in the polymer's hydration or dimensions. google.com Alternative methods, such as using an electrolyzed brine solution that decomposes into saline, have been developed to sterilize the lens and its packaging with minimal impact on the material itself. google.com The properties of the final hydrogel must remain stable after such processing to ensure the lens performs as intended. rsc.org

Advanced Structural and Morphological Characterization

Spectroscopic Analysis of Polymeric Networks

Spectroscopic techniques are instrumental in elucidating the chemical composition and bonding within the polymeric network of Hilafilcon B. These methods provide insights into the molecular structure and can be adapted to monitor the polymerization process.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and characterize the chemical structure of polymers. In the context of this compound, FTIR, often in Attenuated Total Reflectance (ATR) mode, is employed to analyze its polymeric structure. Studies have shown that the FTIR spectrum of this compound exhibits characteristic peaks corresponding to its constituent monomers, primarily 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl-2-pyrrolidone (NVP).

A notable application of FTIR is in the evaluation of the hydroxyl (-OH) group, which plays a significant role in the hydrophilicity and water retention of the material. The broad transmission band observed between 3000 and 3500 cm⁻¹ in the FTIR spectrum of hydrogel contact lenses is attributed to the stretching vibrations of the hydroxyl groups. nih.gov The intensity and position of this band can provide information about hydrogen bonding within the polymer network. bio-conferences.org

Furthermore, FTIR can be utilized for reaction monitoring during the polymerization of hydrogels. nih.gov By tracking the disappearance of the vinyl C=C bond stretching vibration (typically around 1635 cm⁻¹) of the monomers and the appearance or changes in the intensity of characteristic polymer backbone vibrations, the kinetics and completion of the polymerization reaction can be monitored in real-time. researchgate.net For instance, the polymerization of acrylate (B77674) monomers can be followed by observing the decrease in the acrylate C=O stretching vibration. researchgate.net This in-situ monitoring is critical for ensuring consistent and complete polymerization, which directly impacts the final properties of the this compound material. nih.govmdpi.com

Table 1: Key FTIR Bands for Monitoring this compound Polymerization

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Reaction Monitoring |

| ~1635 | C=C Stretch (Vinyl) | Disappearance indicates monomer consumption and polymer formation. |

| ~1720 | C=O Stretch (Ester) | Changes can indicate polymerization of methacrylate components. |

| 3000-3500 | O-H Stretch (Hydroxyl) | Broadening and shifting can indicate changes in hydrogen bonding during polymerization and hydration. |

While FTIR is a primary tool, other spectroscopic methods offer complementary information for a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the monomer composition, sequencing, and tacticity of the polymer chains in this compound. For similar hydrogel materials, NMR has been used to determine the concentration of components like PVP. unl.pt

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used to analyze the chemical structure of hydrogels. It is particularly sensitive to non-polar bonds and can be used in aqueous environments, making it suitable for studying hydrated contact lenses.

Mass Spectrometry (MS): Techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be used to identify the constituent monomers and any residual unreacted components within the this compound polymer network.

Application of Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Microscopic and Surface Topography Analysis

The surface and bulk morphology of this compound are critical for its on-eye performance, influencing factors like comfort, wettability, and resistance to deposits. Microscopic techniques provide direct visualization and quantification of these features.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the three-dimensional characterization of a material's surface at the nanometer scale. For this compound, AFM is used to quantify surface roughness, a key parameter affecting the interaction between the contact lens and the ocular surface. researchgate.net

Studies have employed AFM in tapping mode to measure the surface roughness of unworn this compound lenses. These measurements provide quantitative data on parameters such as the root-mean-square (RMS) roughness. One study found that the pigmented regions of cosmetic this compound lenses had a significantly higher average RMS roughness compared to the clear regions. nih.gov Another investigation reported that exposure to certain contact lens care solutions can alter the surface roughness of this compound. nih.gov For instance, immersion in a specific polyhexamethylene biguanide-containing solution was found to affect its surface properties. nih.gov

Table 2: Representative Surface Roughness Values for this compound from AFM Studies

| Condition | Region | Average RMS Roughness (nm) | Peak-to-Peak RMS Roughness (nm) | Reference |

| Unworn | Clear | Data not specified | Data not specified | nih.gov |

| Unworn | Pigmented | Significantly higher than clear region | Significantly higher than clear region | nih.gov |

| After immersion in SoloCare Aqua | - | Change observed | Data not specified | nih.gov |

Note: Specific numerical values for unworn, clear regions were not provided in the cited abstract. The table reflects the reported significant differences.

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to generate images of a sample's surface and cross-section, providing information about its topography and composition at the microscale. SEM has been used to investigate the bulk microstructure of this compound. nih.gov

Atomic Force Microscopy (AFM) for Surface Roughness and Micro-Morphological Mapping

Analysis of Polymeric Network Architecture

The three-dimensional arrangement of the polymer chains, or the polymeric network architecture, dictates the macroscopic properties of this compound, such as its water content, oxygen permeability, and mechanical strength.

This compound is a non-ionic hydrogel, which means its polymer network does not carry a net electrical charge under physiological pH conditions. mdpi.com This characteristic influences its interaction with tear film components. The primary constituents of the this compound polymer are 2-hydroxyethyl methacrylate (HEMA) and N-vinyl-2-pyrrolidone (NVP). mdpi.comnih.gov The hydrophilic nature of these monomers, particularly the hydroxyl group of HEMA and the amide group of NVP, allows the polymer network to absorb and retain a significant amount of water, which is crucial for a hydrogel contact lens. entokey.com

The polymer chains in this compound are interconnected by a cross-linking agent, forming a three-dimensional network. nih.govrsc.org This cross-linking prevents the polymer from dissolving in water and provides the material with its shape and mechanical stability. The density of these cross-links is a critical parameter that influences the equilibrium water content (EWC) and the modulus of the hydrogel. A higher degree of cross-linking generally leads to a lower water content and a stiffer material. rsc.org

Quantitative Determination of Crosslinking Density

The three-dimensional network structure of a hydrogel is fundamental to its properties, and this network is established by crosslinks between polymer chains. biointerfaceresearch.com The crosslinking density—a measure of the number of crosslinks per unit volume—directly influences the mechanical strength, swelling behavior, and porosity of the hydrogel. rsc.orgwesternsydney.edu.au For this compound, which is a copolymer of HEMA and NVP, crosslinking is typically achieved by incorporating a crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), during polymerization. rsc.org

Several methods can be employed to quantify crosslinking density. A common approach involves equilibrium swelling studies based on the Flory-Rehner theory. scielo.br This method relates the swelling behavior of the hydrogel in a solvent to its structural parameters. The crosslinking density (ve) can be calculated from the volume fraction of the polymer in the swollen state. scielo.br

Another powerful technique is Dynamic Mechanical Analysis (DMA). tainstruments.com In DMA, a sinusoidal stress is applied to the material, and the resulting strain is measured. For a crosslinked polymer above its glass transition temperature, the storage modulus (G') in the rubbery plateau region is directly proportional to the crosslinking density. tainstruments.com This relationship is described by the theory of rubber elasticity. An increase in the concentration of the crosslinking agent leads to a higher storage modulus, indicating a greater crosslinking density. abcm.org.br This, in turn, results in increased tensile strength and reduced water content. researchgate.net

Table 1: Methods for Determining Hydrogel Crosslinking Density

| Method | Principle | Key Measurement | Relationship to Crosslinking Density |

| Equilibrium Swelling | Based on Flory-Rehner theory, which balances the thermodynamic forces of mixing with the elastic retractive forces of the polymer chains. scielo.br | Volume fraction of polymer in the swollen gel (Vr). scielo.br | Inversely proportional to the molecular weight between crosslinks (Mc). scielo.br |

| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of the material by applying an oscillatory force. tainstruments.com | Storage Modulus (G') in the rubbery plateau region. tainstruments.com | Directly proportional to the storage modulus (G'). tainstruments.com |

This table is interactive. Click on the headers to learn more about each method.

Studies on HEMA/NVP copolymers, which form the basis of this compound, have demonstrated a clear correlation between the concentration of the crosslinking agent and the resulting material properties. As the crosslinker concentration increases, the crosslinking density rises, leading to a more rigid and less flexible polymer network. abcm.org.br This increased rigidity enhances the material's hardness but consequently hinders its ability to absorb water, leading to a lower equilibrium water content. abcm.org.br

Investigation of Water States within the Hydrogel Matrix

Water within a hydrogel matrix like this compound does not exist as a single entity but is categorized into different states based on its interaction with the polymer network. rsc.org These states are typically classified as bound water, intermediate water, and free water. rsc.org The distribution of water among these states is critical to the hydrogel's properties, including its biocompatibility, dehydration characteristics, and mechanical behavior. researchgate.netnih.gov

Bound Water: This water is directly associated with the hydrophilic groups of the polymer network (such as the hydroxyl groups of HEMA and the amide groups of NVP) through strong hydrogen bonds. rsc.orgresearchgate.net It is non-freezable at the normal freezing point of water.

Intermediate Water: This layer of water is loosely bound to the polymer chains and exhibits properties between those of bound and free water. rsc.org

Free Water: This water is located within the larger pores and interstitial spaces of the hydrogel network and behaves like bulk water. rubber.or.kr It is the first to freeze upon cooling and the first to evaporate during dehydration. mdpi.com

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate these water states. researchgate.netrubber.or.kr By analyzing the heat flow during the freezing and melting of water within the hydrogel, the amounts of freezing water (free water) and non-freezing water (bound water) can be quantified.

Table 2: Influence of Comonomer on Water States in HEMA-based Hydrogels

| Comonomer | Effect on Equilibrium Water Content (EWC) | Primary Change in Water State | Reference |

| N-vinylpyrrolidone (NVP) | Increases EWC | Increase in bound water content | rubber.or.kr |

| Glycerol monomethacrylate (GMMA) | Increases EWC | Increase in free water content | rubber.or.kr |

| Glycidyl methacrylate (GMA) | Decreases EWC | Decrease in bound water content | rubber.or.kr |

This table is interactive. Click on a comonomer to see its effect on water distribution.

Analysis of Porosity and Pore Network Characteristics

The porous structure of a hydrogel is a direct consequence of its three-dimensional crosslinked network. mdpi.com The porosity, including the size and distribution of pores, is a critical factor that governs the material's ability to absorb and retain water, its permeability to oxygen and other solutes, and its interaction with biological molecules like proteins. rsc.orgnih.gov

The pore size in a hydrogel is intrinsically linked to the crosslinking density. rsc.org A higher crosslinking density results in a tighter polymer network and consequently, a smaller average pore size or mesh size. rsc.org This reduction in pore size limits the space available for water molecules, thereby decreasing the water retention capacity. rsc.org

Scanning Electron Microscopy (SEM) is a common method used to visualize the surface and cross-sectional morphology of hydrogels, providing qualitative information about the pore structure. mdpi.com Quantitative analysis of porosity can be complex but can be inferred from techniques like equilibrium swelling studies and solute transport studies. The inclusion of certain comonomers or pore-forming agents during synthesis can be used to tailor the porous structure. google.com For instance, in HEMA/NVP copolymers, the inherent hydrophilicity and the repulsive forces between polymer chains in an aqueous environment contribute to the formation of a porous network. rsc.orgmdpi.com Studies have shown that hydrogels with higher water content generally possess more numerous and larger microscopic pores. nih.gov This increased porosity can influence surface interactions, such as the deposition of tear film components. rsc.orgnih.gov

Table 3: Relationship between Structural Properties and Porosity in Hydrogels

| Structural Parameter | Effect on Porosity | Consequence for Material Properties | Reference |

| Increased Crosslinking Density | Decreases average pore size (mesh size). | Reduces water retention capacity, lowers permeability. | rsc.org |

| Increased Hydrophilicity (e.g., higher NVP content) | Can lead to larger effective pore size due to polymer chain repulsion and swelling. | Increases hydration and diffusion of molecules into the matrix. | rsc.org |

| Use of Pore-Forming Agents | Creates a more defined and open porous structure. | Enhances water absorption and permeability. | google.com |

This interactive table illustrates how different factors influence the porous nature of hydrogels.

Material Interactions and Surface Phenomena in Vitro and Theoretical Perspectives

Electrostatic Properties and Surface Charge Characteristics

The surface charge of a hydrogel like Hilafilcon B plays a pivotal role in its interaction with the surrounding biological environment. uminho.pt This charge is not static and can be influenced by factors such as the pH of the medium.

The point of zero charge (PZC) is the pH at which the net electrical charge on the surface of a material is zero. wikipedia.org For this compound, the PZC has been determined to be in the range of 6.13 to 6.32. nih.govresearchgate.net This value is relatively stable across a range of pH conditions. nih.gov This stability is attributed to the presence of N-Vinyl-2-pyrrolidone (NVP) in its composition, which is a non-ionic monomer. nih.govresearchgate.net Since the experiments are typically conducted at room temperature, the ionization degree of NVP is not expected to change significantly, leading to a consistent PZC. nih.gov Given that the physiological pH of the tear film is typically higher than the PZC of this compound, the material will exhibit a net negative surface charge in its intended environment. nih.gov

Table 1: Point of Zero Charge (PZC) of this compound To display the interactive data table, click the "play" button in the top-left corner of the code block.

import pandas as pd

data = {'Material': ['this compound'],

'PZC Range': ['6.13 - 6.32']}

df = pd.DataFrame(data)

print(df)

Generated code The hydrophilicity and low ionicity of this compound are key determinants of its protein deposition profile. nih.govalayen.edu.iq As a hydrophilic material, it has a high water content, which is a factor in protein interactions. rsc.org However, its non-ionic nature means that electrostatic attraction, a major driver of protein adsorption on charged surfaces, is less significant. nih.govresearchgate.net

The primary mechanism for the limited protein deposition on this compound is the lack of strong electrostatic forces to attract and bind proteins. nih.gov While some protein adsorption does occur, it is at a lower level compared to ionic materials. mdpi.com The adsorption that does take place is influenced more by factors like the protein's size and potential hydrophobic interactions. nih.govufv.br

The inclusion of N-vinylpyrrolidone (NVP) in the polymer matrix of this compound has a notable effect on protein interactions. nih.govarvojournals.org While NVP is non-ionic, its lactam groups can interact with proteins. nih.govarvojournals.org Studies on hydrogels containing varying amounts of NVP have shown that an increase in NVP content can lead to an increase in the adsorption of both lysozyme (B549824) and albumin. nih.govarvojournals.org However, this effect is generally less pronounced than the impact of ionic monomers. nih.govarvojournals.org In the context of this compound, the presence of NVP contributes to its overall protein interaction profile, though the non-ionic character of the material remains the dominant factor in its relatively low protein deposition. nih.govnih.gov

Chemical Compounds Mentioned

Compound Name Abbreviation 2-hydroxyethyl methacrylate (B99206) HEMA Bovine Serum Albumin BSA Hen Egg White Lysozyme HEWL Methacrylic Acid MAA N-Vinyl-2-pyrrolidone NVP

Mechanistic Influence of Surface Hydrophilicity and Ionicity on Protein Deposition

Microbial Adhesion and Biofilm Formation Mechanisms (In Vitro Studies)

The propensity of a contact lens material to attract and harbor microorganisms is a critical factor in ocular health. In-vitro studies provide valuable insights into the mechanisms governing bacterial adhesion and subsequent biofilm formation on this compound surfaces.

Several material-specific properties of this compound influence its interaction with bacteria. Key among these are surface roughness and ionic charge. Generally, increased surface roughness can provide more area for bacterial attachment and shield bacteria from shear forces. frontiersin.org While some studies have shown a correlation between higher surface roughness and increased bacterial adhesion on various biomaterials, this relationship is not always straightforward and can be material and bacteria-specific. frontiersin.orgnih.gov

This compound is a non-ionic hydrogel. nih.govresearchgate.net This characteristic is significant because ionic materials can exhibit higher biofilm formation due to increased electrostatic attraction with bacteria. alayen.edu.iq The non-ionic nature of this compound is expected to result in a relatively constant surface charge across different pH levels, which in turn affects its interaction with proteins and microorganisms. nih.gov The surface charge of a material, along with its hydrophobicity, plays a crucial role in the initial stages of bacterial adhesion. nih.gov Hydrophobic surfaces tend to attract more bacteria than hydrophilic ones. nih.gov

Comparative in-vitro studies evaluating microbial colonization on different contact lens materials offer valuable context for understanding the performance of this compound. When compared with another hydrogel material, Omafilcon B, differences in bacterial adhesion and biofilm formation have been observed.

One study found that under simulated ocular conditions, cosmetic contact lenses made from this compound showed the highest biofilm growth after one day of incubation (1.95%), suggesting a susceptibility to initial microbial colonization. alayen.edu.iqbepress.comresearchgate.net Conversely, medical lenses made from the same this compound material demonstrated the lowest biofilm growth (0.63%) after seven days, which may indicate an inhibitory effect on bacterial adaptation over time. alayen.edu.iq In terms of bacterial adhesion of Staphylococcus aureus, Omafilcon B showed lower colonization at intermediate time points, with the lowest adhesion observed on medical Omafilcon B lenses after 28 days (64.38%). alayen.edu.iq Another study noted that by day seven, bacterial adhesion increased on both materials, with Omafilcon B (89.99%) showing higher colonization levels than this compound (81.42%). researchgate.net

These findings highlight that the susceptibility to microbial colonization is not solely dependent on the material itself but is also influenced by the lens type (medical vs. cosmetic) and the duration of exposure. alayen.edu.iq

Table 1: Comparative Biofilm Growth and Bacterial Adhesion on this compound and Omafilcon B Lenses

| Material | Lens Type | Time Point | Observation | Finding | Source |

|---|---|---|---|---|---|

| This compound | Cosmetic | 1 Day | Biofilm Growth | 1.95% (Highest) | alayen.edu.iqbepress.comresearchgate.net |

| This compound | Medical | 7 Days | Biofilm Growth | 0.63% (Lowest) | alayen.edu.iq |

| Omafilcon B | Medical | Initial | Biofilm Growth | 0.78% (Least) | researchgate.net |

| Omafilcon B | Medical | 28 Days | S. aureus Adhesion | 64.38% (Lowest) | alayen.edu.iq |

| This compound | N/A | 7 Days | Bacterial Adhesion | 81.42% | researchgate.net |

| Omafilcon B | N/A | 7 Days | Bacterial Adhesion | 89.99% | researchgate.net |

Material-Specific Factors Influencing Bacterial Adhesion (e.g., surface roughness, ionic charge)

Interactions with External Chemical Environments (e.g., Lens Care Systems, pH Buffers)

The properties of this compound can be influenced by its interaction with external chemical environments, such as lens care solutions and variations in pH. These interactions can lead to changes in the material's surface and structural integrity.

Exposure to different lens care systems can induce changes in the surface roughness of contact lens materials. nih.govresearchgate.net An in-vitro study analyzing the influence of various lens care solutions on several contact lens materials, including this compound, found that all materials experienced some degree of change in their surface roughness. nih.govresearchgate.net Specifically for this compound, immersion in Solocare Aqua solution resulted in a 4.1% change in water content. nih.govresearchgate.net While the study highlighted more significant changes in roughness for other materials like Comfilcon A and Senofilcon A with certain solutions, it underscores that lens care systems are a significant factor in altering the surface properties of contact lenses. nih.govresearchgate.netresearchgate.net

The pH of the surrounding environment can affect the physical properties of hydrogel contact lenses, particularly ionic materials. nih.gov this compound, being a non-ionic material composed of a copolymer of 2-hydroxyethyl methacrylate (HEMA) and N-vinyl pyrrolidone, demonstrates relative stability across a range of pH values. nih.govbausch.ca

Material Modification and Functionalization Strategies Academic Research Focus

Surface Engineering and Grafting Techniques

Surface engineering aims to modify the outermost layer of the contact lens to improve properties like wettability, lubricity, and biocompatibility, without altering the desirable bulk properties of the Hilafilcon B material. google.comnih.gov

Molecular grafting involves covalently attaching polymer chains or molecules to the surface of a pre-formed contact lens. epo.orggoogle.com This creates a distinct surface layer with tailored properties. One of the primary goals of surface grafting on hydrogel lenses is to enhance surface wettability and reduce protein fouling. nih.gov

While specific examples of molecular grafting on this compound are not prevalent in the reviewed literature, the techniques are widely applied to its constituent polymer, pHEMA. A common approach is "grafting to," where pre-synthesized polymer chains with reactive end-groups are attached to the lens surface. sigmaaldrich.com For example, hydrophilic polymers like hyaluronic acid have been grafted onto pHEMA surfaces to improve water retention and reduce protein adsorption. nih.gov Another method is "grafting from," where polymerization is initiated from the surface itself to grow polymer brushes. google.comsigmaaldrich.com

These surface modifications can create a highly hydrophilic layer that improves the interaction of the lens with the tear film, potentially increasing comfort for the wearer. nih.gov The grafting of zwitterionic polymers, which contain both positive and negative charges, is another advanced technique used to create highly biocompatible and fouling-resistant surfaces on medical devices. google.com Such surface engineering strategies hold potential for enhancing the performance of this compound lenses.

Molecular Grafting for Targeted Surface Property Modulation

Development of Hybrid and Composite Polymeric Systems

To further enhance material performance, researchers are developing more complex polymeric systems, such as double-network and interpenetrating hydrogels, and are refining co-polymerization strategies.

Interpenetrating polymer networks (IPNs) and double-networks (DNs) represent advanced hydrogel architectures designed to overcome the mechanical weakness often associated with single-network hydrogels. nih.govresearchgate.net An IPN consists of two or more independent polymer networks that are physically entangled and interlaced on a molecular scale without covalent bonds between them. mdpi.comresearchgate.net A semi-IPN involves a cross-linked polymer network with a linear polymer penetrating its structure. mdpi.com These structures can combine the desirable properties of their constituent polymers.

For HEMA-based materials, the creation of IPNs can significantly improve mechanical strength and modulate swelling behavior. mdpi.comresearchgate.net In one study, a sequential IPN was synthesized using pHEMA and poly(N,N-dimethylacrylamide) (PDMAM), a highly hydrophilic polymer. mdpi.com The resulting IPN hydrogels exhibited suitable mechanical properties for dermal applications and demonstrated the ability to control drug release based on the network composition. mdpi.com Another study fabricated a pHEMA conduit filled with an IPN of methacrylated gelatin (GelMA) and methacrylated hyaluronic acid (HaMA) for nerve regeneration, showcasing the versatility of these composite systems. explorationpub.com

Characterization of these complex hydrogels involves techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of both networks, differential scanning calorimetry (DSC) to identify distinct glass transition temperatures, and mechanical testing to evaluate properties like tensile modulus and elongation at break. researchgate.netexplorationpub.com For example, studies on pHEMA hydrogels have shown that the tensile modulus decreases as the water content used during preparation increases. explorationpub.com The development of DN and IPN hydrogels based on HEMA and other polymers like gelatin or chitosan (B1678972) offers a promising route to creating materials with superior toughness and functionality. researchgate.netresearchgate.net

| Hydrogel System | Type | Key Mechanical Property | Swelling/Other Properties | Application Focus | Source |

| pHEMA/PDMAM | Sequential IPN | G' values of ~10 kPa (suitable for dermal use) | Swelling and mesh size influenced by IPN composition | Dermal drug delivery | mdpi.com |

| pHEMA/Chitosan | IPN | Viscoelastic behavior demonstrated | pH-sensitive swelling dependent on chitosan content | Controlled drug release | researchgate.net |

| pHEMA/Gelatin | Double Network | High flexibility (2227% elongation at break) | Self-healing and adhesive properties | Flexible electronics, drug delivery | researchgate.net |

| pHEMA with GelMA-HaMA | IPN within conduit | Tensile modulus decreased with increased water content (548.6 kPa to 383.2 kPa) | - | Peripheral nerve regeneration | explorationpub.com |

This compound is itself a product of co-polymerization, combining 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinylpyrrolidone (NVP). researchgate.netnih.gov The ratio of these monomers is a critical factor that dictates the final properties of the hydrogel, including water content, oxygen permeability, and mechanical strength. clspectrum.com

HEMA provides good biocompatibility and structural integrity, while NVP, being more hydrophilic than HEMA, is typically added to increase the equilibrium water content (EWC) of the hydrogel. researchgate.netclspectrum.com Research has consistently shown a direct relationship between the NVP content and the water uptake of HEMA-NVP copolymers. scispace.comwesternsydney.edu.au However, this often comes with a trade-off. Increasing the NVP content tends to decrease the material's stiffness or Young's modulus, making it more flexible but potentially less durable. clspectrum.comwesternsydney.edu.au

Systematic studies involving the co-polymerization of HEMA and NVP have been conducted to map these property changes. researchgate.net By varying the monomer feed ratios during free-radical polymerization, researchers can create a library of materials with a spectrum of properties. scispace.com For example, a study preparing siloxane hydrogels found that the water content was positively correlated with the NVP content. indexcopernicus.com Another investigation into HEMA-NVP copolymers found that hydrogels with high HEMA content were more elastic, while those with high NVP content behaved more like a viscous fluid. westernsydney.edu.au This ability to fine-tune properties through co-polymerization allows for the design of hydrogels tailored to specific biomedical needs, from soft contact lenses to scaffolds for tissue engineering. researchgate.netresearchgate.net

| HEMA:NVP Ratio (Representative) | Equilibrium Water Content (%) | Oxygen Permeability (Dk) | Young's Modulus (MPa) | Key Observation | Source |

| High HEMA | Lower | Lower | 0.3572 (for pure pHEMA) | Higher stiffness and elasticity. | westernsydney.edu.au |

| High NVP | Higher | Higher | 0.0096 | Lower stiffness, more fluid-like behavior. | westernsydney.edu.au |

| 7:2 (HEMA:NVP with KH570) | 40+% | High (value not specified) | Not specified | Achieved a balance of good water retention and oxygen permeability. | indexcopernicus.com |

| General Trend | Decreases with HEMA | Decreases with HEMA | Increases with HEMA | Increasing HEMA content enhances mechanical strength but reduces water content. | clspectrum.com |

This table illustrates general trends from studies on HEMA-NVP copolymers and may not represent specific this compound formulations.

Degradation Pathways and Material Stability Polymer Science Perspective

Types of Polymer Degradation Relevant to Hilafilcon B

Polymeric materials, including the HEMA-NVP copolymer that constitutes this compound, can degrade through several mechanisms when exposed to various environmental factors. researchgate.net The primary degradation pathways include thermal, chemical, photo-oxidative, and hydrolytic degradation.

Thermal Degradation : This process is induced by heat, which can provide sufficient energy to initiate chain-breaking reactions within the polymer. explorationpub.com For poly(2-hydroxyethyl methacrylate) (pHEMA), a main component of this compound, thermal degradation has been studied in detail. The process primarily involves depolymerization, yielding the HEMA monomer as the major product. researchgate.net Side reactions resulting from the decomposition of the ester group also occur, forming products like methacrylic acid and a six-membered glutaric anhydride-type ring. researchgate.net

Chemical Degradation : This involves the breakdown of polymer chains through chemical reactions. While pHEMA is known for its high chemical and hydrolytic stability, making it resistant to degradation under normal physiological conditions, its structure can be intentionally modified to be biodegradable. researchgate.netresearchgate.net The amide groups within the NVP component can also be subject to hydrolysis, although poly(N-vinylpyrrolidone) (PVP) is generally considered to have high hydrolytic stability. researchgate.netnih.gov

Photo-oxidative Degradation : This type of degradation is initiated by the combined action of light (particularly UV radiation) and oxygen. UV radiation can generate free radicals on the polymer backbone, which then react with oxygen in an autocatalytic chain reaction. explorationpub.com This leads to chain scission and the formation of chromophores, which can cause yellowing. For HEMA-NVP copolymers, oxidative decomposition during UV irradiation has been reported to cause an increase in dangling chains within the hydrogel network. biorxiv.org

Hydrolytic Degradation : This involves the cleavage of chemical bonds by water. It is a significant pathway for polymers with hydrolytically labile groups, such as esters, in their structure. The pHEMA component of this compound contains ester groups. The rate of hydrolysis can be influenced by factors like pH and temperature. mdpi.com In some engineered hydrogels, hydrolytic degradation is a designed feature, where the cleavage of ester bonds in cross-linkers leads to the breakdown of the polymer network. nih.gov The stages of hydrolytic degradation in a polymer matrix typically involve water diffusion into the matrix, followed by a hydrolysis reaction that can sometimes be autocatalyzed by acidic end groups. mdpi.com

Mechanistic Studies of Chain Scission and Cross-linking Reactions during Degradation

The degradation of a cross-linked hydrogel network like this compound fundamentally involves two competing reaction types: chain scission, which breaks down the polymer backbone or cross-links, and the formation of new cross-links.

Chain Scission : This is the primary mechanism leading to the breakdown of the polymer network and a decrease in molecular weight. nih.gov In pHEMA-based hydrogels, chain scission can be induced by various means. Thermal degradation proceeds via depolymerization, which is essentially a chain-scission reaction that unzips the polymer to release monomer units. researchgate.net Irradiation with UV or gamma rays generates reactive sites and can lead to the scission of the main polymer chain. nih.govmdpi.com For copolymers of HEMA, high-strain dynamic loading can also lead to a breakdown of the hydrogel network through mechanisms including chain scission and network disruption. researchgate.net The hydrolysis of ester groups in the pHEMA backbone or in biodegradable cross-linkers is another key chain-scission pathway. nih.gov

Cross-linking Reactions : While degradation is often dominated by chain scission, additional cross-linking can also occur, particularly during thermal or photo-degradation. The formation of radicals on the polymer chains can lead not only to scission but also to recombination between different chains, resulting in an increased cross-link density. This can make the material more brittle. However, for hydrogels, the more commonly reported degradation phenomenon is the breakdown of the network. Plasma polymerization conditions can be tuned to favor either greater cross-linking or chain scission. google.com

The balance between these two processes dictates the change in the material's properties. For instance, in biodegradable hydrogels designed for tissue engineering, chain scission of degradable cross-linkers is the desired outcome, leading to the formation of smaller, water-soluble polymer chains that can be cleared by the body. nih.govepfl.ch

Influence of Environmental Factors on Degradation Kinetics

The rate at which this compound degrades is highly dependent on the specific environmental conditions it is exposed to. Key factors include oxygen presence, temperature, and the pH of the surrounding medium.

Oxygen : The presence of oxygen is critical for photo-oxidative degradation. It reacts with free radicals formed on the polymer chains by UV light, initiating a cascade of reactions that lead to chain scission. explorationpub.com

Temperature : An increase in temperature generally accelerates degradation reactions by providing the necessary activation energy. azooptics.com In the context of contact lenses, the temperature change from storage (room temperature, ~20°C) to wear on the eye (~35°C) can significantly affect the material's properties. Studies have shown that for various hydrogel materials, including HEMA/VP copolymers, this temperature increase leads to a reduction in water content and total lens diameter. researchgate.net Thermal degradation studies on pHEMA show that significant decomposition begins at much higher temperatures, but prolonged exposure to physiological temperatures can still influence long-term stability. researchgate.net

pH : The pH of the surrounding environment can have a profound effect on hydrogels containing ionizable groups. mdpi.com this compound is a copolymer of HEMA and NVP. While pHEMA is non-ionic, it can be copolymerized with ionic monomers like methacrylic acid (MAA) to impart pH sensitivity. researchgate.net The NVP component is generally considered non-ionizable at physiological pH. researchgate.net However, studies on copolymers of HEMA and itaconic acid (IA) show that as pH increases, the carboxylic acid groups ionize, leading to electrostatic repulsion between chains and a dramatic increase in swelling. mdpi.com This increased water content can, in turn, affect the rate of hydrolytic degradation. For hydrogels containing morpholine (B109124) groups, acidic conditions were found to be more favorable for the adsorption of sulfate (B86663) ions, demonstrating pH-dependent behavior. mdpi.com

| Environmental Factor | Influence on this compound Degradation | Relevant Findings |

| Oxygen | Essential for photo-oxidative degradation pathways. | Reacts with UV-induced radicals, leading to chain scission and potential yellowing. explorationpub.com |

| Temperature | Accelerates chemical and thermal degradation rates. | Increasing temperature from 20°C to 35°C reduces water content and diameter of HEMA/VP lenses. researchgate.net Higher temperatures provide activation energy for bond cleavage. researchgate.netazooptics.com |

| pH | Affects swelling and hydrolysis rates, especially if ionizable groups are present. | The swelling of HEMA-based copolymers can be highly pH-dependent, which influences water diffusion and hydrolysis kinetics. mdpi.commdpi.com The hydrolytic stability of RAFT agents used in NVP polymerization is also pH-dependent. tue.nl |

This table summarizes the impact of key environmental factors on the degradation kinetics of this compound and its constituent polymers.

Methodologies for Monitoring and Quantification of Polymer Degradation

A variety of analytical techniques are employed to monitor the degradation of hydrogels like this compound and to quantify the resulting changes in their properties.

Changes in Physical and Mechanical Properties : The most straightforward methods involve tracking changes in macroscopic properties. This includes measuring mass loss over time as the polymer breaks down into soluble fragments and diffuses away. explorationpub.comnih.gov The swelling ratio is another key parameter, as changes in cross-link density directly affect how much water the hydrogel can absorb. nih.govresearchgate.net Mechanical testing can reveal changes in properties like the tensile or compressive modulus, which often decrease as the network structure is compromised. researchgate.netnih.gov

Spectroscopic Analysis : Spectroscopic techniques provide insight into changes at the molecular level.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify changes in chemical functional groups. For instance, the formation of carbonyl groups is a hallmark of oxidative degradation. nih.gov

Raman Spectroscopy is particularly well-suited for analyzing hydrogels because it is insensitive to water, allowing for in-situ analysis. azooptics.comeuropeanpharmaceuticalreview.comresearchgate.net It can provide detailed information on chemical structure and molecular interactions, and has been used to monitor the loss of specific chemical bonds (like C=C bonds from unreacted monomers) during degradation. nih.govresearchgate.net

Chromatographic Techniques : Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a powerful tool for measuring changes in the molecular weight and molecular weight distribution of the polymer. nih.gov As degradation proceeds through chain scission, a decrease in the average molecular weight and a broadening of the distribution are typically observed. GPC can also be used to quantify the low-molecular-weight products of degradation. nih.gov

Microscopy and Thermal Analysis :

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can be used to visualize changes in the surface morphology and internal porous structure of the hydrogel as it degrades. researchgate.net

Differential Scanning Calorimetry (DSC) measures thermal transitions, such as the glass transition temperature (Tg), which can be affected by changes in molecular weight and cross-linking. nih.gov

| Methodology | Parameter Measured | Application in Degradation Studies |

| Gravimetric Analysis | Mass Loss | Quantifies the amount of polymer that has degraded into soluble products. explorationpub.com |

| Swelling Studies | Swelling Ratio / Equilibrium Water Content | Indicates changes in cross-link density; degradation typically increases the swelling ratio. nih.govresearchgate.net |

| Mechanical Testing | Tensile/Compressive Modulus | Assesses the loss of mechanical integrity of the hydrogel network. researchgate.net |

| FTIR Spectroscopy | Chemical Functional Groups | Detects the formation of new groups (e.g., carbonyls) or the loss of existing ones. nih.gov |

| Raman Spectroscopy | Molecular Vibrations / Chemical Bonds | Allows for in-situ, label-free analysis of chemical structure changes during degradation. nih.goveuropeanpharmaceuticalreview.com |

| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight and Distribution | Quantifies the decrease in polymer chain length due to chain scission. nih.govnih.gov |

| Microscopy (SEM, AFM) | Surface and Internal Morphology | Visualizes structural changes, such as increased porosity or surface erosion. researchgate.net |

This interactive table outlines common methodologies for monitoring and quantifying the degradation of hydrogel polymers like this compound.

Theoretical and Computational Modeling of Hilafilcon B

Molecular Dynamics Simulations for Understanding Polymer Behavior at the Atomic Scale

Molecular Dynamics (MD) simulations are a cornerstone of computational polymer science, offering a window into the atomic-scale structure and dynamics of materials. For Hilafilcon B, a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N-vinyl pyrrolidone (NVP), MD simulations can elucidate the complex interplay between the polymer chains and their aqueous environment. bauschcontactlenses.commdpi.com

Simulations of HEMA-based hydrogels reveal key aspects of their behavior. mdpi.com The polymer chains, including HEMA and VP side chains, are shown to be relatively rigid and stable. mdpi.com The concentration of water within the hydrogel matrix has a profound impact on its dynamic properties. mdpi.com At low hydration levels, water mobility is restricted, exhibiting subdiffusion, while at higher water content, normal diffusion becomes dominant. mdpi.com This is consistent with experimental observations suggesting the presence of "bulk" or "free" water in hydrogels with at least 30% water by mass. mdpi.com

The primary sites for hydrogen bonding with water molecules are the oxygen atoms of the hydroxyl and carbonyl groups on the HEMA monomer and the carbonyl groups of the NVP monomer. mdpi.com As the polymer swells, these interactions facilitate the formation of diffusion channels. mdpi.com The size and connectivity of these channels are critical for the transport of water, oxygen, and other small molecules through the material. mdpi.com

Complementary experimental techniques, such as Positron Annihilation Lifetime Spectroscopy (PALS), can be used to probe the microstructure of hydrogels by measuring the size and distribution of free volume voids. researchgate.net Studies on this compound have shown that it possesses a specific free volume profile, which is directly related to its physical properties and oxygen permeability. researchgate.net MD simulations can help interpret these experimental findings by providing a dynamic, atomistic picture of how these voids are formed and how they behave. mdpi.comaalto.fi

Table 1: Typical Parameters in Molecular Dynamics Simulations of Hydrogels

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Force Field | A set of equations and parameters used to describe the potential energy of the system's particles. | Dreiding, COMPASS |

| Ensemble | The statistical ensemble that defines the thermodynamic state of the system. | NVT (isothermal-isochoric), NPT (isothermal-isobaric) |

| Simulation Time | The total duration of the simulated physical time. | 5 ns to >40 µs mdpi.comnlk.cz |

| Time Step | The small time increment at which the equations of motion are integrated. | 1 fs (femtosecond) mdpi.com |

| Probe Molecule | A virtual molecule used to probe accessible volumes within the polymer structure. | Sphere with radius of 1.4 Å (to represent water) mdpi.com |

Application of Finite Element Analysis (FEA) for Material Deformation and Stress Response

Finite Element Analysis (FEA) is a computational method used to predict how a material or object reacts to real-world physical effects such as force, heat, and vibration. In the context of this compound contact lenses, FEA is invaluable for simulating mechanical performance, including on-eye behavior and handling characteristics. researchgate.netliverpool.ac.uknih.gov

FEA models can predict the deformation and stress distribution within a contact lens under various loading conditions. researchgate.netliverpool.ac.uk For instance, simulations can model the compressive forces exerted by the eyelid during a blink or the bending and folding of a lens during handling (e.g., the "taco test"). researchgate.netliverpool.ac.uk These simulations are crucial for understanding how the material's stiffness, or modulus, affects the lens's fit, comfort, and optical performance. researchgate.netresearchgate.net

Table 2: Key Mechanical Properties and Models in FEA of Soft Lenses

| Property/Model | Description | Relevance to this compound Lenses |

|---|---|---|

| Young's Modulus | A measure of a material's stiffness under tension or compression. | Influences lens draping over the cornea and handling feel. researchgate.net |

| Ogden Hyperelastic Model | A non-linear material model used for materials that undergo large deformations, like rubber or soft tissue. | Provides a more accurate representation of the lens's mechanical behavior compared to linear models. researchgate.netliverpool.ac.uk |

| Stress Distribution | The internal distribution of forces that particles of a continuous material exert on each other. | Helps predict areas of high stress during handling, which could lead to material failure. researchgate.net |

| Strain Analysis | Measurement of the deformation of the material. | Predicts how the lens shape changes on the eye, affecting its optical power. nih.gov |

Use of Computational Fluid Dynamics (CFD) in Polymer Processing and Material Flow

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that utilizes numerical analysis to simulate and solve problems involving fluid flows. wikipedia.org While direct published studies on the CFD of this compound polymerization are scarce, the methodology is theoretically critical for optimizing the manufacturing process of hydrogel contact lenses.

The manufacturing of a this compound lens begins with a reactive mixture of its liquid monomers, HEMA and NVP, along with initiators and other agents. bauschcontactlenses.comgoogleapis.com This liquid mixture must be precisely dispensed into molds before polymerization is initiated, typically by heat or UV radiation. CFD can be employed to model this entire pre-polymerization stage. ima.itroutledge.com

A CFD analysis would involve creating a 3D digital model of the manufacturing equipment, such as mixing vats and lens molds. ima.it The fluid domain is then divided into a mesh of small cells, and the governing equations of fluid dynamics (the Navier-Stokes equations) are solved iteratively for each cell. wikipedia.orgima.it This allows engineers to simulate and visualize the material flow. Key applications would include:

Mixing Analysis: Simulating the mixing of HEMA and NVP monomers to ensure a homogenous mixture, which is essential for uniform material properties in the final lens.

Mold Filling: Modeling the injection of the monomer mixture into the contact lens molds to predict flow patterns, identify potential air bubbles or voids, and optimize filling speed and pressure. ansys.com

Heat Transfer: During thermal curing, CFD can simulate the transfer of heat through the liquid and the mold, ensuring uniform temperature distribution for consistent polymerization across the entire lens. routledge.com

By providing a detailed digital representation of the fluid flow, CFD serves as a powerful tool for process design, troubleshooting, and optimization without the need for extensive physical prototyping. ima.it

Table 3: Stages of a CFD Analysis for Polymer Processing

| Stage | Description | Objective |

|---|---|---|

| 1. Pre-processing | Defining the geometry of the domain (e.g., the mold) and generating a computational mesh. | Create a high-quality digital model of the physical space. wikipedia.org |

| 2. Solver | Defining fluid properties, setting boundary conditions, and numerically solving the governing equations of fluid motion. | Calculate fluid properties like velocity, pressure, and temperature throughout the domain. ima.it |

| 3. Post-processing | Analyzing and visualizing the simulation results. | Generate contour plots, vector plots, and data reports to understand the fluid behavior. ansys.com |

Quantum Chemical Calculations for Investigating Monomer and Polymer Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. beilstein-journals.orgbeilstein-journals.org These methods can be applied to the constituent monomers of this compound—HEMA and NVP—to understand the underlying forces that govern polymerization and the final properties of the hydrogel.

By solving approximations of the Schrödinger equation, these calculations can determine a variety of molecular properties:

Monomer Reactivity: Quantum calculations can model the electron distribution within the HEMA and NVP monomers, identifying the reactive sites (the carbon-carbon double bonds) and predicting their susceptibility to free-radical attack during addition polymerization. uoanbar.edu.iq

Intermolecular Interactions: The calculations can precisely quantify the strength and geometry of non-covalent interactions, particularly the hydrogen bonds that form between the polymer chains and water molecules. entokey.com This is essential for understanding the hydrophilicity and water retention capacity of this compound. canadiancontactlenses.comcitylens.com.my

These fundamental calculations provide parameters and validation for higher-level simulation methods like Molecular Dynamics. For example, the partial atomic charges and bond force constants derived from quantum chemistry can be used to develop more accurate force fields for MD simulations, bridging the gap between electronic structure and macroscopic material behavior.

Table 4: Insights from Quantum Chemical Calculations on this compound Components

| Calculation Type | Information Gained | Significance |

|---|---|---|

| Geometry Optimization | Predicts the most stable 3D structure of monomers and polymer fragments. | Provides foundational data on bond lengths and angles for higher-level models. beilstein-journals.org |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Identifies the highest occupied and lowest unoccupied molecular orbitals to predict reactivity. | Helps explain the mechanism of the polymerization reaction. beilstein-journals.org |

| Vibrational Frequency Analysis | Predicts the infrared and Raman spectra of the molecules. | Allows for direct comparison with experimental spectroscopic data to validate the computational model. |

| Non-covalent Interaction Energy | Quantifies the strength of hydrogen bonds and van der Waals forces. | Explains the hydrophilic nature of the polymer and its interaction with water. entokey.com |

Development of Predictive Models for Material Performance and Interactions in Diverse Environments

A key goal of computational modeling is to develop robust predictive models that can forecast how a material will perform under specific conditions, thereby guiding development and clinical application. For this compound, such models aim to predict its interactions with the ocular environment, lens care solutions, and therapeutic agents.

One important area is predicting the material's stability and physical properties in different environments. Experimental studies have shown that because this compound is a non-ionic polymer, its physical properties—such as diameter, refractive power, and equilibrium water content (EWC)—remain relatively constant across a range of physiological pH values. nih.govresearchgate.netresearchgate.net A predictive model would incorporate the non-ionic nature of the HEMA and NVP monomers to forecast this stable behavior, contrasting it with ionic materials that are sensitive to pH changes. nih.gov

Another significant application is in the field of drug delivery. Researchers have used computational approaches to guide the design of "molecularly imprinted" contact lenses. umw.edu.pl For this compound, this involves modeling its interaction with a specific drug, such as flurbiprofen. nih.gov The simulations can help design the polymer matrix to form cavities that chemically and structurally recognize the drug molecule, leading to higher drug loading and a more sustained release profile. umw.edu.plnih.gov

Furthermore, advanced multiscale models can predict the diffusion of solutes through the hydrogel matrix. acs.org These models account for factors like the hydrogel's mesh size and the free volume between polymer chains to predict how substances of different sizes will move through the lens. acs.org Such models are crucial for predicting the transport of oxygen to the cornea, the release of embedded drugs, and the potential absorption of proteins or lipids from the tear film. acs.orgarvojournals.org Machine learning algorithms are also being developed as a new frontier in predictive modeling, capable of identifying complex relationships between material properties and clinical outcomes from large datasets. nih.gov

Table 5: Applications of Predictive Modeling for this compound

| Modeling Application | Predicted Outcome | Underlying Principle |

|---|---|---|

| Environmental Stability | Changes in lens dimensions and water content in response to pH. | Modeling the non-ionic character of the polymer backbone. nih.govresearchgate.net |

| Drug Delivery | Drug uptake and release kinetics. | Simulating specific polymer-drug interactions (e.g., molecular imprinting). umw.edu.plnih.gov |

| Solute Diffusion | Permeability to oxygen, ions, and nutrients. | Multiscale models incorporating hydrogel mesh size and free volume. acs.org |

| Bio-interactions | Protein deposition and tear film interaction. | Modeling surface properties and interactions with biological molecules. arvojournals.org |

Future Research Trajectories and Innovations in Hilafilcon B Polymer Science

Exploration of Novel Monomer Combinations and Advanced Crosslinking Agents

The fundamental properties of a polymer are dictated by its constituent monomers and the crosslinking agents that form its three-dimensional structure. Future research into Hilafilcon B will likely focus on strategically modifying its core composition.

Novel Monomers: While the HEMA-NVP combination provides a balance of hydrophilicity and structural integrity, incorporating new functional monomers could introduce tailored properties. Research could explore the copolymerization of this compound's base monomers with monomers known to enhance specific characteristics. For instance, the addition of monomers like glyceryl methacrylate (B99206) (GMA), which contains two hydroxyl groups, could potentially increase hydrophilicity and biocompatibility, creating materials that are considered "biomimetic" by imitating the properties of natural mucins. entokey.com Another avenue is the inclusion of monomers containing zwitterionic groups, such as phosphorylcholine, which are known for their exceptional ability to resist protein fouling.

| Potential Monomer Addition | Anticipated Property Enhancement for this compound | Rationale |

| Glyceryl Methacrylate (GMA) | Increased hydrophilicity, improved surface wettability | Contains two hydroxyl groups per monomer unit, enhancing water-binding capacity. entokey.com |

| Phosphorylcholine Methacrylate | Superior resistance to protein and lipid deposition | Zwitterionic nature mimics the cell membrane, reducing biofouling. |

| Silicone-based Monomers (e.g., TRIS) | Significantly increased oxygen permeability | Silicone's high gas permeability would address a key limitation of conventional hydrogels. jbclinpharm.org |

Advanced Crosslinking Agents: The type and density of crosslinks determine a hydrogel's mechanical properties, water content, and mesh size. rsc.org this compound traditionally uses crosslinkers like EGDMA. rsc.org Future innovations may involve "smart" or cleavable crosslinkers that can respond to specific stimuli, allowing for controlled degradation or drug release. Furthermore, employing different crosslinking agents or varying their concentrations can optimize the polymer network to achieve a more desirable balance between mechanical strength and flexibility. rsc.org A higher crosslinking density typically decreases the mesh size and inhibits the swelling capacity of the hydrogel. rsc.orgnih.gov

Development of Advanced Characterization Methodologies for Nanoscale and In-Situ Analysis

A deeper understanding of a polymer's structure-property relationships requires analytical techniques that can probe its characteristics at unprecedented scales.

Nanoscale Characterization: While bulk properties of this compound are well-documented, its performance is governed by nanoscale phenomena at the lens surface and within the polymer matrix. Advanced techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can be used more extensively to visualize surface topography and the internal porous structure with high resolution. Future studies could employ techniques like Neutron Reflectivity to precisely characterize the water distribution and density profile within the hydrated polymer network, offering insights into how water is bound versus free within the matrix. rsc.org

In-Situ Analysis: Traditionally, polymers are characterized post-synthesis. However, in-situ monitoring of the polymerization process provides real-time data on reaction kinetics and network formation. Techniques like in-situ rheology combined with Raman spectroscopy could be applied to the synthesis of this compound. journalssystem.com This would allow researchers to track the consumption of HEMA and NVP monomers and the formation of crosslinks as they happen, leading to a more controlled and optimized manufacturing process. Such methods could reveal how polymerization conditions affect the final homogeneity and mechanical properties of the hydrogel.

| Characterization Technique | Application to this compound Research | Potential Insights |

| Atomic Force Microscopy (AFM) | High-resolution imaging of the lens surface in a hydrated state. | Understanding of surface roughness, protein adsorption patterns, and the effect of surface modifications at the nanoscale. |

| In-situ Rheology-Raman Spectroscopy | Real-time monitoring of the polymerization reaction. | Optimization of synthesis parameters, understanding of gelation kinetics, and correlation of reaction dynamics with final material properties. journalssystem.com |

| Supercritical Fluid Analysis | Characterizing the loading and release of compounds. | Evaluating the polymer's capacity to form specific molecular cavities for targeted substance delivery. nih.govrsc.orgtandfonline.com |

Application of Bio-inspired Material Design Principles for Enhanced Polymeric Functionality

Nature offers a blueprint for designing materials with exceptional functionality. Applying these principles to this compound could lead to significant performance enhancements. One of the key bio-inspired features of a contact lens material is its ability to resist protein deposition, a characteristic for which this compound is noted. worldofvision.gr

Molecular Imprinting: A powerful bio-inspired technique is molecular imprinting, where the polymer is formed around a template molecule. When the template is removed, it leaves behind a cavity that is chemically and structurally specific to that molecule. nih.gov This approach has been explored with this compound, using supercritical fluid CO2 to create molecularly imprinted cavities for the drug flurbiprofen. nih.govrsc.orgtandfonline.com This process endows the material with a "molecular memory," enhancing its drug-loading capacity and enabling a more sustained release profile. nih.gov Future research could expand this concept to a wider range of therapeutic agents, creating customized drug-eluting lenses from the this compound platform.

Biomimetic Surfaces: Another avenue involves modifying the surface of this compound to mimic the natural tear film. This could involve grafting polymers that imitate the structure of mucins, the glycoproteins responsible for lubricating and protecting the ocular surface. entokey.com Such modifications aim to improve biocompatibility, reduce friction, and enhance all-day comfort.

Research into Smart Polymer Concepts (e.g., pH-responsive, temperature-sensitive materials, focused on material science)

"Smart polymers" are materials that exhibit a significant change in their properties in response to small environmental stimuli. nih.gov The constituent monomers of this compound, HEMA and NVP, possess inherent sensitivities that could be further exploited.

Temperature-Sensitivity: The NVP component of this compound is known to be temperature-sensitive. entokey.comnih.gov Polymers containing NVP can exhibit a Lower Critical Solution Temperature (LCST), above which they contract and become less hydrophilic. While this property is present in this compound's chemistry, its expression in the final crosslinked material is subtle under physiological conditions. nih.govresearchgate.net Innovations could focus on tuning the polymer composition to bring this transition temperature closer to the temperature of the eye's surface. This could create a material that adapts its water content or oxygen permeability once placed on the eye, potentially improving comfort and physiological response.

Integration of Machine Learning and Artificial Intelligence in Polymer Design and Synthesis for Accelerated Discovery

The traditional, trial-and-error approach to polymer development is time-consuming and resource-intensive. acs.org The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift, enabling rapid, data-driven design of new materials.